Narciclasine
Overview
Description
Narciclasine is a toxic alkaloid found in various Amaryllidaceae species . It is also known as lycoricidinol and is an isocarbostyril alkaloid . It has been shown to possess potent anticancer activity against tumors of the brain, skin, and breast .
Synthesis Analysis
The total synthesis of Narciclasine is enabled by an arenophile-mediated dearomative dihydroxylation of bromobenzene. Subsequent transpositive Suzuki coupling and cycloreversion deliver a key biaryl dihydrodiol intermediate, which is rapidly converted into lycoricidine through site-selective syn-1,4-hydroxyamination and deprotection .Molecular Structure Analysis
Narciclasine has a molecular formula of C14H13NO7 . It has been found to inhibit topoisomerase I (topo I) activity and reverse its unwinding effect on p-HOT DNA substrate .Chemical Reactions Analysis
Narciclasine displays preferential cytotoxicity towards primary effusion lymphoma (PEL) at low nanomolar concentrations . It has been shown to inhibit keratinocyte proliferation and reduce the recruitment of immune cells in the skin by inhibiting psoriasis-associated inflammatory mediators .Physical And Chemical Properties Analysis
Narciclasine has a molecular weight of 307.26 g/mol . It is a white to off-white powder with a melting point of 246 ºC .Scientific Research Applications
Anticancer Properties
Narciclasine exhibits potent antitumor effects across various cancer cell types, including brain tumors, by impairing the organization of the actin cytoskeleton at concentrations not cytotoxic to normal cells. It has shown higher in vivo antitumor activity in human orthotopic glioma models, suggesting its potential to combat brain tumors (Ingrassia et al., 2009). Its discovery in 1967 highlighted its antimitotic substance isolated from Narcissus bulbs, demonstrating significant antitumor activity (Ceriotti, 1967).
Anti-Inflammatory and Antioxidant Actions
Narciclasine has been proven to exert profound anti-inflammatory actions in vivo, reducing leukocyte infiltration, proinflammatory cytokine expression, and inflammation-associated abdominal pain in a murine peritonitis model. It effectively inhibits the interaction of leukocytes with endothelial cells by blocking endothelial activation processes (Stark et al., 2019).
Modulation of the Cytoskeleton and Cell Cycle
Narciclasine has been shown to modulate cell proliferation, morphology, and actin cytoskeleton organization, targeting the Rho/Rho kinase/LIM kinase/cofilin pathway, which significantly increases survival in human glioblastoma models. This suggests narciclasine as a powerful new weapon against glioblastoma multiforme and other malignancies characterized by cell motility and resistance to apoptosis (Lefranc et al., 2009).
DNA Damage Induction
Investigations into narciclasine's mechanisms reveal its capacity to induce programmed cell death (PCD) in plant cells through oxidative stress and mitochondrial dysfunctions. This action involves the production of reactive oxygen species (ROS) and the loss of mitochondrial transmembrane potential, suggesting a role for narciclasine in inducing PCD via oxidative stress accumulation (Lu et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,4aR)-2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20)/t6-,9+,10+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAZURSABQIKGB-AEKGRLRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183677 | |
Record name | Narciclasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Narciclasine | |
CAS RN |
29477-83-6 | |
Record name | Narciclasine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29477-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Narciclasine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Narciclasine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Narciclasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Narciclasin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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